molecular formula C11H10N2O4 B12901504 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate

3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate

Cat. No.: B12901504
M. Wt: 234.21 g/mol
InChI Key: PWZIPADFPWRBIR-UHFFFAOYSA-N
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Description

3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate is a heterocyclic compound that features a furo[2,3-c]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the furo[2,3-c]pyridazine ring system, which contains both oxygen and nitrogen heteroatoms, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridazine derivative with a butyl ester in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium methoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furo[2,3-c]pyridazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate is unique due to the presence of both furan and pyridazine rings, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-oxobutyl furo[2,3-c]pyridazine-5-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-7(14)3-5-16-11(15)9-6-17-10-8(9)2-4-12-13-10/h2,4,6H,3,5H2,1H3

InChI Key

PWZIPADFPWRBIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOC(=O)C1=COC2=C1C=CN=N2

Origin of Product

United States

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